molecular formula C8H10N2O B1442226 1-(5-Amino-2-methylpyridin-3-yl)ethanone CAS No. 943641-21-2

1-(5-Amino-2-methylpyridin-3-yl)ethanone

Cat. No.: B1442226
CAS No.: 943641-21-2
M. Wt: 150.18 g/mol
InChI Key: GNERKKRPIXXQDF-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position. It has a molecular weight of 150.18 g/mol and a density of approximately 1.1 g/cm³ .

Properties

IUPAC Name

1-(5-amino-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERKKRPIXXQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylpyridin-3-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-nitropyridine as the starting material.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Acylation: The resulting 5-amino-2-methylpyridine is then subjected to acylation using acetyl chloride in the presence of a base like pyridine to introduce the ethanone group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

1-(5-Amino-2-methylpyridin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpyridin-2-yl)ethanone: Similar structure but lacks the amino group at the 5-position.

    2-Acetylpyridine: Lacks the amino and methyl groups on the pyridine ring.

    3-Acetylpyridine: Similar structure but with the acetyl group at the 3-position and no amino group.

Uniqueness

1-(5-Amino-2-methylpyridin-3-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Biological Activity

1-(5-Amino-2-methylpyridin-3-yl)ethanone, also known by its CAS number 943641-21-2, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a ketone functionality, which may contribute to its interaction with various biological targets. This article reviews the biological activity of 1-(5-Amino-2-methylpyridin-3-yl)ethanone, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

This compound features a pyridine ring substituted with an amino group at the 5-position and an ethanone moiety. The presence of these functional groups suggests potential for diverse interactions within biological systems.

Antimicrobial Activity

Research indicates that 1-(5-Amino-2-methylpyridin-3-yl)ethanone exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through pathways involving p53 and other apoptotic factors.

Enzyme Inhibition

1-(5-Amino-2-methylpyridin-3-yl)ethanone has been identified as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. This inhibition can lead to reduced inflammatory responses and tumor growth.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various pyridine derivatives, including 1-(5-Amino-2-methylpyridin-3-yl)ethanone. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (μg/mL)Target Organism
1-(5-Amino-2-methylpyridin-3-yl)ethanone32Staphylococcus aureus
1-(5-Amino-2-methylpyridin-3-yl)ethanone64Escherichia coli

Study 2: Anticancer Effects

In another study focusing on anticancer effects, 1-(5-Amino-2-methylpyridin-3-yl)ethanone was tested against MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
108510
256030
503070

The biological activity of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be attributed to its ability to interact with various molecular targets within cells. Its structural features allow it to bind effectively to active sites on enzymes or receptors, leading to inhibition or modulation of their activity. For example, the amino group may facilitate hydrogen bonding interactions, enhancing binding affinity to target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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